molecular formula C23H23ClN2O3S2 B5126773 2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-[4-(phenylsulfanylmethyl)phenyl]acetamide

2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-[4-(phenylsulfanylmethyl)phenyl]acetamide

Cat. No.: B5126773
M. Wt: 475.0 g/mol
InChI Key: AQKIYORXBXVXGC-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-[4-(phenylsulfanylmethyl)phenyl]acetamide is a complex organic compound characterized by its unique chemical structure

Properties

IUPAC Name

2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-[4-(phenylsulfanylmethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3S2/c1-17-14-19(24)10-13-22(17)26(31(2,28)29)15-23(27)25-20-11-8-18(9-12-20)16-30-21-6-4-3-5-7-21/h3-14H,15-16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKIYORXBXVXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N(CC(=O)NC2=CC=C(C=C2)CSC3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-[4-(phenylsulfanylmethyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the aniline derivative: This involves the chlorination and methylation of aniline to produce 4-chloro-2-methyl-N-methylsulfonylaniline.

    Acylation reaction: The aniline derivative is then reacted with 4-(phenylsulfanylmethyl)phenylacetyl chloride under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-[4-(phenylsulfanylmethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-[4-(phenylsulfanylmethyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-[4-(phenylsulfanylmethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-5-methoxy-2-methylsulfanyl-pyrimidine
  • Methyl 2-chloro-4-nitrobenzoate

Uniqueness

2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-[4-(phenylsulfanylmethyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

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